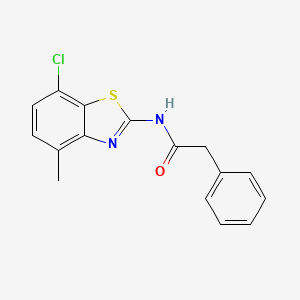

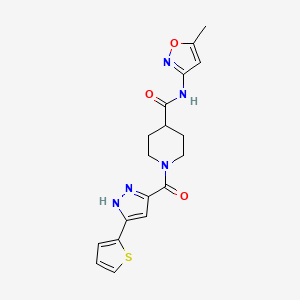

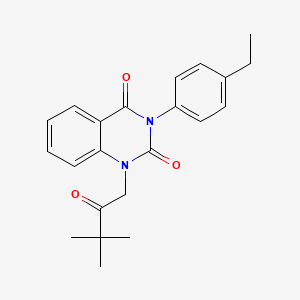

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea" is a thiourea derivative, which is a class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific structure and substituents on the thiourea core can significantly influence the compound's properties and interactions.

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines. The papers provided describe similar synthesis methods for various thiourea compounds. For example, the synthesis of 1-(adamantane-1-carbonyl) thioureas involved the reaction of adamantyl isothiocyanate with corresponding amines . Similarly, the synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea was achieved by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine . These methods suggest that the synthesis of the compound would likely involve the reaction of an appropriate isothiocyanate with the corresponding amine containing the indole, thiophene, and o-tolyl groups.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial as it dictates their physical, chemical, and biological properties. X-ray crystallography is a common technique used to determine the molecular and crystal structure of these compounds. For instance, the crystal structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea was determined using single-crystal X-ray diffraction . The molecular structure is influenced by the nature of the substituents and their ability to form intra- and intermolecular interactions, such as hydrogen bonding, which can stabilize certain conformations.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity can be influenced by the substituents present on the thiourea core. For example, the study of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea explored its potential as a chemical sensor for metal ions, indicating that thiourea derivatives can bind to metal ions . This reactivity is essential for applications in sensing and coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and spectroscopic characteristics, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds. For instance, the IR spectrum of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea showed significant stretching vibrations corresponding to the functional groups present in the molecule . The vibrational properties of the compounds can also be affected by the substituents, as seen in the study of 1-(adamantane-1-carbonyl) thioureas .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea and related thiourea derivatives are synthesized and structurally analyzed for various applications. The synthesis process involves reactions with different reagents, resulting in compounds that are characterized by spectral and analytical data. These derivatives show potential in material science, pharmaceuticals, and as intermediates for further chemical reactions (Rajanarendar, Karunakar, & Ramu, 2006), (Nagaraju et al., 2018), (Yan, Lei, & Hu, 2014).

Biological Activities

Thiourea derivatives demonstrate a range of biological activities. Certain compounds exhibit antimicrobial properties, though their effectiveness varies depending on the specific structure of the thiourea derivative. These compounds have been studied against various bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents (del Campo et al., 2004), (Ahyak et al., 2016).

Chemical Sensing and Material Applications

Certain thiourea derivatives are synthesized and characterized for their potential applications in chemical sensing. These compounds have shown promise in interacting with metal ions, which could be significant for developing new sensors or materials for specific applications. Moreover, the unique structural properties of these derivatives make them suitable for studying their interactions in different chemical environments (Ngah et al., 2016).

Eigenschaften

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3S2/c1-17-8-3-5-11-22(17)26-24(28)27(16-19-9-7-15-29-19)14-13-20-18(2)25-23-12-6-4-10-21(20)23/h3-12,15,25H,13-14,16H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLVYQCKWNAHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)